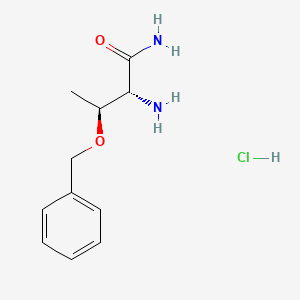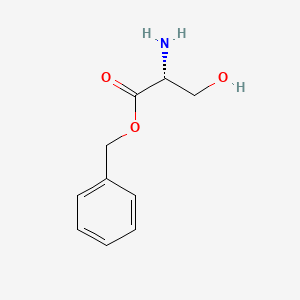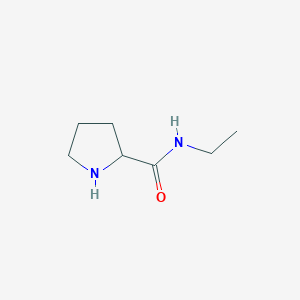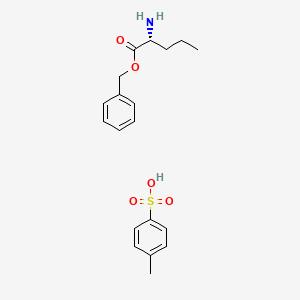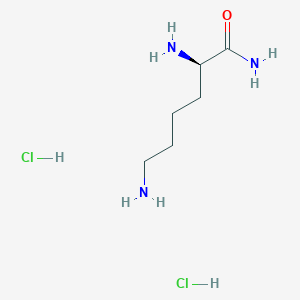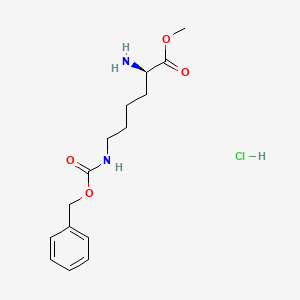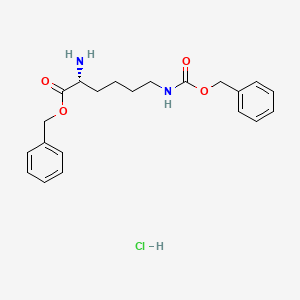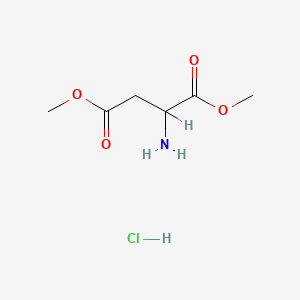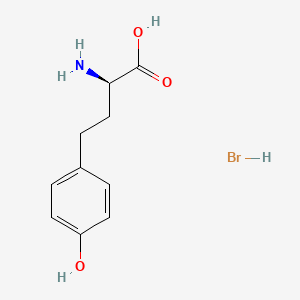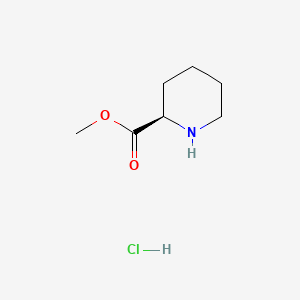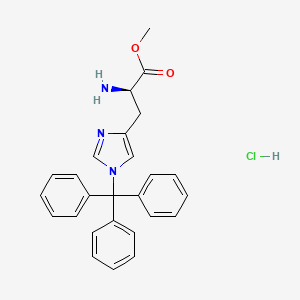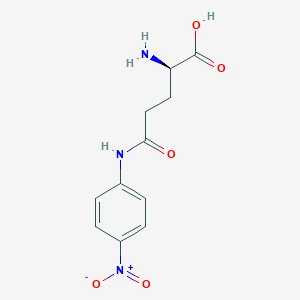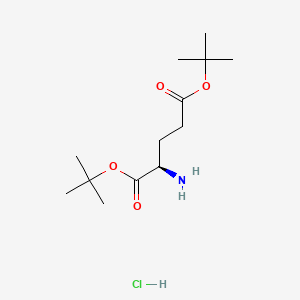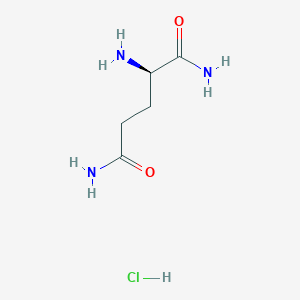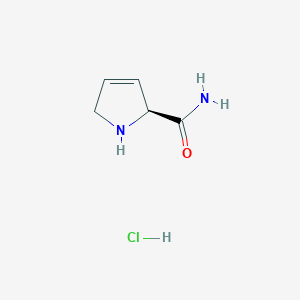
3,4-Dehydro-L-proline amide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dehydro-L-proline is used to prepare morpholinyl-4-piperidinylacetic acid derivatives as potent oral active VLA-4 antagonist . It is also a β-Proline analog used as agonists at the strychnine-sensitive glycine receptor . It is used as a substrate and inhibitor of various enzymes .
Synthesis Analysis
The synthesis of a discovery library of 80 3,4-dehydroproline amides was achieved in a four-step reaction sequence from easily accessible 3-aminoallene-3-carboxylate methyl esters .Molecular Structure Analysis
The molecular formula of 3,4-Dehydro-L-proline amide hydrochloride is C5H9ClN2O . The InChI code is 1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 .Chemical Reactions Analysis
Amide coupling reactions using polystyrene-carbodiimide (PS-carbodiimide) and 1-hydroxybenzotriazole (HOBt) under microwave irradiation led to 3,4-dehydroproline amides that were obtained in purities greater than 85% by LC/MS/ESLD after scavenging the excess HOBt on a silica-bound carbonate SPE cartridge .Physical And Chemical Properties Analysis
The molecular weight of 3,4-Dehydro-L-proline amide hydrochloride is 148.59 . It is recommended to store it at 0-8°C .科学的研究の応用
Enantioselective Catalysis
3,4-Dehydro-L-proline amide hydrochloride and its derivatives have been explored for their catalytic properties in enantioselective reactions. For instance, L-prolinamides, prepared from L-proline and various amines, have been found to be active catalysts in the direct aldol reaction of 4-nitrobenzaldehyde with acetone, showcasing moderate to high enantioselectivities (Tang et al., 2004). The enantioselectivity of these reactions is influenced by the hydrogen bond donor capacity of the amide N-H, hinting at a strategic approach for designing organic catalysts for asymmetric aldol reactions (Tang et al., 2004).
Impact on Conformational Properties
The conformational properties of peptides containing proline and its derivatives, including hydroxylated and methoxylated forms, have been extensively studied. These studies have shown that hydroxy substituents, particularly at the C-4 position, significantly influence the cis-trans isomerization of the central amide bond in the peptides, impacting their conformation and potentially their biological activity (Taylor et al., 2005).
Ligands for Asymmetric Transfer Hydrogenation
Chiral amino amide hydrochlorides derived from L-proline have been utilized as ligands in asymmetric transfer hydrogenation of prochiral ketones in aqueous media. These ligands have demonstrated excellent conversion rates and good enantioselectivities, showcasing their potential in synthetic and medicinal chemistry (Zhou & Wu, 2008).
Investigation of cis-trans-Amide Isomerism
The unique cis-trans-amide isomerism of proline residues and their analogues has been the subject of detailed investigations. Studies on 3,4-dehydroproline and its derivatives have provided insights into their physicochemical properties, such as the impact of the 3,4-double bond on amide rotational barriers and the equilibrium of trans/cis ratios in solution. These findings contribute to a deeper understanding of the roles of proline in chemical and biological systems (Kubyshkin & Budisa, 2016).
Safety And Hazards
将来の方向性
There are ongoing studies on the synthesis and applications of 3,4-Dehydro-L-proline amide hydrochloride . It is being used in the preparation of various derivatives and as a substrate and inhibitor of various enzymes . This suggests potential future directions in the field of enzyme inhibition and drug development.
特性
IUPAC Name |
(2S)-2,5-dihydro-1H-pyrrole-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O.ClH/c6-5(8)4-2-1-3-7-4;/h1-2,4,7H,3H2,(H2,6,8);1H/t4-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDOQMABVJRPFF-WCCKRBBISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H](N1)C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dehydro-L-proline amide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

